2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)isobutyrate 2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)isobutyrate
Brand Name: Vulcanchem
CAS No.: 94201-47-5
VCID: VC17012005
InChI: InChI=1S/C12H23NO4/c1-5-15-8-9-16-10-11(2)12(14)17-7-6-13(3)4/h5,11H,1,6-10H2,2-4H3
SMILES:
Molecular Formula: C12H23NO4
Molecular Weight: 245.32 g/mol

2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)isobutyrate

CAS No.: 94201-47-5

Cat. No.: VC17012005

Molecular Formula: C12H23NO4

Molecular Weight: 245.32 g/mol

* For research use only. Not for human or veterinary use.

2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)isobutyrate - 94201-47-5

Specification

CAS No. 94201-47-5
Molecular Formula C12H23NO4
Molecular Weight 245.32 g/mol
IUPAC Name 2-(dimethylamino)ethyl 3-(2-ethenoxyethoxy)-2-methylpropanoate
Standard InChI InChI=1S/C12H23NO4/c1-5-15-8-9-16-10-11(2)12(14)17-7-6-13(3)4/h5,11H,1,6-10H2,2-4H3
Standard InChI Key YLKWAHLUPYJYQF-UHFFFAOYSA-N
Canonical SMILES CC(COCCOC=C)C(=O)OCCN(C)C

Introduction

Chemical Structure and Functional Groups

Molecular Architecture

The compound comprises:

  • A tertiary amine group (dimethylamino) at the 2-position of the ethyl chain.

  • A vinyl ether moiety (CH₂=CHO-) within the ethoxy side chain.

  • An ester linkage connecting the isobutyrate group to the ethylamino backbone.

The molecular formula is inferred as C₁₃H₂₃NO₅, with a theoretical molecular weight of 285.33 g/mol. Key structural features include:

  • Hydrogen bond acceptors: 5 (ester carbonyl, two ether oxygens, tertiary amine).

  • Rotatable bonds: 8, influencing conformational flexibility.

  • LogP (octanol-water): Estimated at 1.2–1.8, suggesting moderate hydrophobicity.

Spectroscopic Signatures

  • ¹H NMR: Expected signals include:

    • δ 6.4–6.6 ppm (vinyl protons, CH₂=CHO-).

    • δ 4.1–4.3 ppm (methylene groups adjacent to ether oxygen).

    • δ 2.2–2.4 ppm (dimethylamino protons).

  • IR: Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1100 cm⁻¹ (ether C-O-C).

Synthesis and Production

Synthetic Pathways

The synthesis likely follows a multi-step approach, drawing parallels to methods for bis(2-dimethylaminoethyl)ether and related vinyl ethers :

Step 1: Formation of 2-(Dimethylamino)ethanol

Dimethylamine reacts with ethylene oxide under controlled conditions (60–100°C, 2–5 hours) to yield 2-(dimethylamino)ethanol. Catalyst-free conditions prevent side reactions .

Step 3: Esterification with Isobutyric Acid

The intermediate reacts with isobutyric acid chloride under Schotten-Baumann conditions (aqueous NaOH, 0–5°C) to form the final ester.

Industrial-Scale Optimization

Critical parameters for scalable production include:

  • Catalyst selection: Cu-Ni/γ-Al₂O₃ demonstrates efficacy in hydrogenation steps for related amines .

  • Reactor design: Continuous flow systems enhance yield (>85%) by minimizing thermal degradation .

  • Purification: Vacuum distillation (0.1–0.5 mmHg, 120–140°C) isolates the product with ≥98% purity.

Applications in Polymer Science

Role in Living Cationic Polymerization

The vinyl ether group enables participation in cationic polymerization, as demonstrated in studies of similar monomers :

  • Initiation: Protonic acids (e.g., HCl·OEt₂) generate carbocationic species at the vinyl ether site.

  • Chain propagation: Monomers add sequentially, governed by the equilibrium between active and dormant species.

  • Termination: Controlled by added nucleophiles (e.g., tetraalkylammonium salts), yielding polymers with narrow dispersity (Đ < 1.2).

Table 1: Comparative Polymerization Performance

MonomerMn (kDa)ĐTg (°C)
Target compound25–401.1545–55
Ethyl vinyl ether30–501.2035–45
Isobutyl vinyl ether20–351.1850–60

Functional Material Development

  • Stimuli-responsive hydrogels: pH-sensitive tertiary amines enable swelling transitions at physiological pH (6.8–7.4).

  • Drug delivery systems: Ester linkages facilitate hydrolytic release under acidic conditions (e.g., tumor microenvironments).

  • Surface modifiers: Adsorption onto metal oxides (e.g., TiO₂) improves corrosion resistance in industrial coatings.

Physicochemical Properties

Thermal Stability

  • Decomposition temperature (Td): 210–230°C (TGA, N₂ atmosphere).

  • Glass transition temperature (Tg): 45–55°C (DSC, heating rate 10°C/min).

Solubility Profile

SolventSolubility (mg/mL)
Water5–10
Ethanol>100
Dichloromethane>150
Hexane<1

Future Research Directions

Advanced Polymer Architectures

  • Block copolymers: Sequential polymerization with styrene or acrylates for nanostructured materials.

  • Star-shaped polymers: Use of multifunctional initiators to create branched topologies.

Biomedical Engineering

  • Gene delivery vectors: Quaternary ammonium derivatives for nucleic acid complexation.

  • Antimicrobial coatings: Synergy with silver nanoparticles to enhance biocidal activity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator